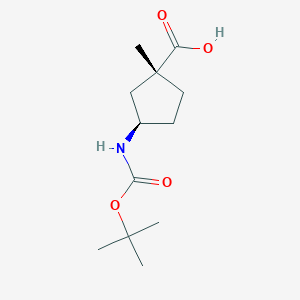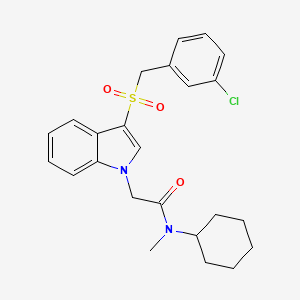
N-(3,4-dimethoxyphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C26H23FN4O4 and its molecular weight is 474.492. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Central Nervous System (CNS) Acting Drugs
Research into the conversion of azole compounds, including imidazoles, has shown potential for synthesizing more potent CNS drugs. Due to the rising incidence of challenging CNS diseases, there's an ongoing need for new therapeutic agents. Imidazole derivatives, owing to their structural properties, have shown promising CNS penetrability and activity. Azole groups common to benzimidazoles, imidazothiazoles, and imidazoles may contribute to their CNS effects, with imidazole potentially being the most potent. This suggests a pathway for developing new CNS drugs using these azole groups, including imidazole derivatives like N-(3,4-dimethoxyphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide (S. Saganuwan, 2020).
Antitumor Activity
Imidazole derivatives have been reviewed for their antitumor activities, highlighting compounds like 4(5)-aminoimidazol-5(4)-carboxamide and benzimidazole derivatives. These structures are under exploration for new antitumor drugs and compounds with varied biological properties. The findings indicate a significant potential for imidazole derivatives in cancer therapy, suggesting a role for N-(3,4-dimethoxyphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide in oncological research (M. Iradyan et al., 2009).
Antioxidant and Anti-inflammatory Agents
Benzofused thiazole derivatives have been explored for their in vitro antioxidant and anti-inflammatory activities. This research outlines the therapeutic potential of these compounds, including their ability to act as antioxidant and anti-inflammatory agents through various mechanisms. Such studies provide a framework for utilizing N-(3,4-dimethoxyphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide in the development of new therapeutic agents with antioxidant and anti-inflammatory properties (Dattatraya G. Raut et al., 2020).
Antimicrobial and Antiviral Agents
Benzothiazole moieties and their derivatives have been studied for their antimicrobial and antiviral properties. This research indicates that benzothiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial and antiviral effects. The exploration of such compounds can lead to the development of new drugs targeting resistant pathogens and viral infections, highlighting the potential application of N-(3,4-dimethoxyphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide in antimicrobial and antiviral therapy (M. B. Elamin et al., 2020).
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-[[4-[(4-fluorobenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN4O4/c1-34-23-12-11-21(13-24(23)35-2)30-26(33)22-15-31(16-28-22)14-17-3-9-20(10-4-17)29-25(32)18-5-7-19(27)8-6-18/h3-13,15-16H,14H2,1-2H3,(H,29,32)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYBCKRYWUJWEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazole](/img/structure/B2965072.png)

![2-Chloro-5-{[4-(trifluoromethoxy)phenyl]sulfamoyl}benzoic acid](/img/structure/B2965075.png)


![5-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methoxybenzamide](/img/structure/B2965081.png)
![2-((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2965082.png)
![4-[[2-(4-Formyl-2-methoxyphenoxy)acetyl]amino]benzamide](/img/structure/B2965084.png)
![Ethyl 4-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-3-oxobutanoate](/img/structure/B2965085.png)



![N-(2-chlorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2965094.png)
![Methyl 2-(1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2965095.png)